N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide
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Overview
Description
N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is a chemical compound belonging to the class of 1,2,4-benzothiadiazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzothiadiazine ring, which is a fused heterocyclic system containing sulfur and nitrogen atoms.
Preparation Methods
The synthesis of N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves several steps. One common method starts with the reduction of nitro groups in N-(2,6-dimethylphenyl)-2-nitrobenzenesulfonamide. The resulting 2-aminobenzenesulfonamides are then reacted with trimethyl orthoacetate to form the benzothiadiazine ring. Subsequent bromination of the 3-methyl group and nucleophilic substitution with various arylboronic acids via Suzuki coupling yields the final product .
Chemical Reactions Analysis
N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Common reagents used in these reactions include bromine for bromination, trimethyl orthoacetate for ring formation, and arylboronic acids for Suzuki coupling. The major products formed from these reactions are derivatives of the original compound with different substituents on the benzothiadiazine ring.
Scientific Research Applications
N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other complex molecules.
Biology: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme involved in cell growth and survival pathways . By inhibiting this enzyme, the compound can induce apoptosis (programmed cell death) in cancer cells and reduce inflammation.
Comparison with Similar Compounds
N-(2,6-dimethylphenyl)-3-methyl-4-propyl-4H-1,2,4-benzothiadiazine-7-carboxamide 1,1-dioxide is unique compared to other similar compounds due to its specific substituents and their positions on the benzothiadiazine ring. Similar compounds include:
Properties
Molecular Formula |
C20H23N3O3S |
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Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-3-methyl-1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazine-7-carboxamide |
InChI |
InChI=1S/C20H23N3O3S/c1-5-11-23-15(4)22-27(25,26)18-12-16(9-10-17(18)23)20(24)21-19-13(2)7-6-8-14(19)3/h6-10,12H,5,11H2,1-4H3,(H,21,24) |
InChI Key |
ZDNIQIWVIZDIBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=NS(=O)(=O)C2=C1C=CC(=C2)C(=O)NC3=C(C=CC=C3C)C)C |
Origin of Product |
United States |
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